molecular formula C15H14N2O B8079849 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile

4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile

Cat. No.: B8079849
M. Wt: 238.28 g/mol
InChI Key: OYMDGYYWFWTOEV-UHFFFAOYSA-N
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Description

4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile ( 2007908-55-4) is a high-purity spirocyclic chemical building block with a molecular formula of C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol . This compound features a unique 1-azaspiro[4.4]nonane core structure, which is of significant interest in modern organic synthesis and medicinal chemistry . Spirocyclic scaffolds like this one are highly valued for their three-dimensional complexity and potential to explore novel chemical space in drug discovery programs, particularly in the development of bioactive molecules and functional materials . The compound is characterized by a nitrile-functionalized benzyl group attached to the nitrogen atom of the spiro system, which enhances its utility as a versatile synthetic intermediate. The spirocyclic architecture contributes to structural rigidity, while the ketone and nitrile functional groups provide handles for further chemical derivatization . Researchers utilize this scaffold in the synthesis of sterically shielded nitroxides and other complex molecular architectures, where the spirocyclic framework can impart significant stability and unique stereoelectronic properties . This product is provided with a guaranteed purity of ≥98% and is intended for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(7-oxo-1-azaspiro[4.4]non-8-en-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-11-12-2-4-13(5-3-12)17-9-1-7-15(17)8-6-14(18)10-15/h2-6,8H,1,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDGYYWFWTOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C=C2)N(C1)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzonitrile moiety with a spirocyclic framework. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.

Biology: It has been investigated for its potential biological activity, including its role as an angiogenesis inhibitor, which could be useful in cancer treatment.

Medicine: Research has explored its use as an inhibitor of various enzymes involved in metabolic and inflammatory processes.

Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an angiogenesis inhibitor, it may bind to and inhibit the activity of vascular endothelial growth factor (VEGF) receptors, thereby preventing the formation of new blood vessels necessary for tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Rigidity: The azaspiro[4.4]nonane system (7-membered spiro) exhibits greater conformational flexibility compared to the smaller azaspiro[3.3]heptane (6-membered spiro), which has a near-perpendicular dihedral angle (18.3°) between its azetidine and oxetane rings .
Crystallographic and Spectroscopic Comparison
  • Crystal Packing: The azaspiro[3.3]heptane derivative forms C–H···O hydrogen-bonded chains in its crystal lattice, while the azaspiro[4.4]nonane analog’s packing is influenced by steric hindrance from the larger spiro system, leading to less ordered arrangements .
  • NMR Data: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile: Expected aromatic protons (δ 7.4–8.0 ppm) and sp³ hybridized carbons (δ 40–60 ppm) based on analogs . 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile: Distinctive ¹³C NMR signals at δ 128–156 ppm for nitrile and spiro carbons .
Computational and Docking Insights
  • Molecular Docking: The benzonitrile group in this compound forms π-π stacking interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450), a feature less pronounced in oxa- or thia-substituted spiro compounds .

Biological Activity

4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile, with the CAS number 2007908-55-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

The molecular formula of this compound is C15H14N2OC_{15}H_{14}N_2O, with a molecular weight of 238.28 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds and utilizing techniques such as cyclization and oxidation. The specific synthetic pathways can vary, but they generally aim to create the spirocyclic framework that is characteristic of this class of compounds.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related benzoxazole derivatives, which share structural similarities with this compound. These derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Compound Microbial Strain MIC (µg/mL)
Benzoxazole Derivative AStaphylococcus aureus15
Benzoxazole Derivative BEscherichia coli30
Benzoxazole Derivative CCandida albicans20

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

  • Benzoxazole Derivatives : A series of benzoxazole derivatives were tested for their antimicrobial properties, revealing a broad spectrum of activity against various pathogens .
  • Anticancer Activity : Research on spirocyclic compounds has indicated their potential to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. How do solvent and temperature affect the compound's stability during reactions?

  • Methodology : Conduct accelerated stability studies under varying conditions (e.g., 40–80°C in DMSO, water, or ethanol). Monitor degradation via HPLC-UV and characterize products using HRMS. Arrhenius plots predict shelf-life. Avoid prolonged heating in polar aprotic solvents to prevent nitrile hydrolysis .

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